molecular formula C20H16ClN3O7 B12458798 2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12458798
M. Wt: 445.8 g/mol
InChI Key: DPTMTJIXMPLWFF-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound with a unique structure that includes a nitrophenyl group, a chlorophenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate to form 2-(4-nitrophenyl)-2-oxoethyl acetate. This intermediate is then reacted with 2-chlorobenzoyl chloride and pyrrolidine-3-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may also contribute to the compound’s overall biological activity by interacting with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2-bromophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
  • 2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2-fluorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

Uniqueness

2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is unique due to the presence of both nitrophenyl and chlorophenyl groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C20H16ClN3O7

Molecular Weight

445.8 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 1-[(2-chlorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C20H16ClN3O7/c21-16-4-2-1-3-15(16)19(27)22-23-10-13(9-18(23)26)20(28)31-11-17(25)12-5-7-14(8-6-12)24(29)30/h1-8,13H,9-11H2,(H,22,27)

InChI Key

DPTMTJIXMPLWFF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)NC(=O)C2=CC=CC=C2Cl)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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